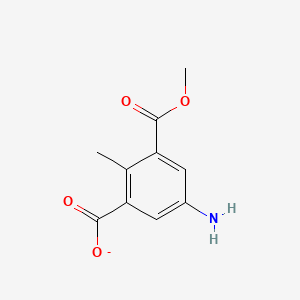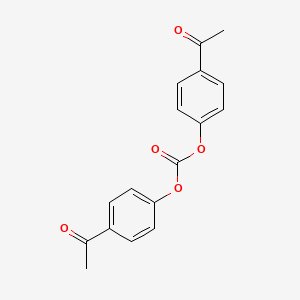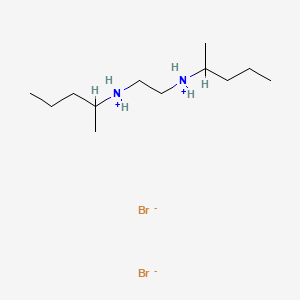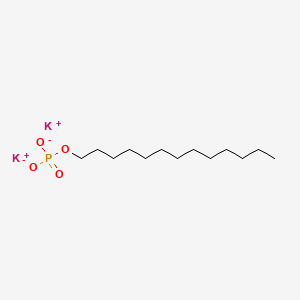
Dipotassium tridecan-1-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium tridecan-1-yl phosphate is a chemical compound with the molecular formula C13H27K2O4P. It is also known as 1-tridecanol, 1-dihydrogen phosphate, dipotassium salt. This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dipotassium tridecan-1-yl phosphate typically involves the reaction of 1-tridecanol with phosphoric anhydride to form the corresponding phosphate ester. This intermediate is then reacted with potassium hydroxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium tridecan-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while reduction will produce tridecanol .
Wissenschaftliche Forschungsanwendungen
Dipotassium tridecan-1-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of dipotassium tridecan-1-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and facilitating the formation of emulsions. It may also interact with biological membranes, altering their properties and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipotassium phosphate: A similar compound used for electrolyte replenishment and as a buffering agent.
Tridecyl phosphate: Another related compound with similar surfactant properties.
Uniqueness
Dipotassium tridecan-1-yl phosphate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to act as a surfactant and its potential biological activities make it valuable in various applications .
Eigenschaften
CAS-Nummer |
68541-11-7 |
|---|---|
Molekularformel |
C13H27K2O4P |
Molekulargewicht |
356.52 g/mol |
IUPAC-Name |
dipotassium;tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
BAQMXNHOFSFWHH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


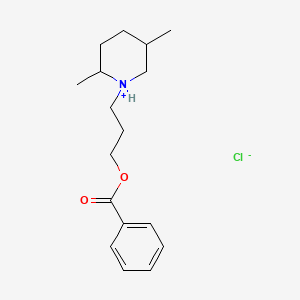
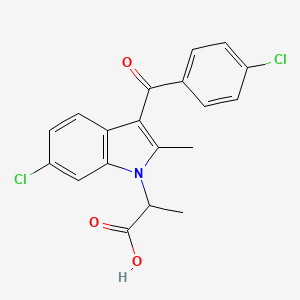
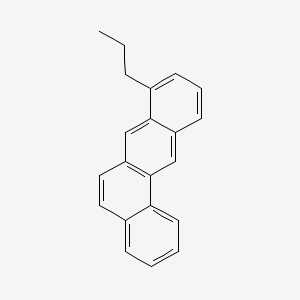

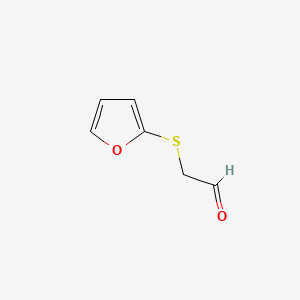
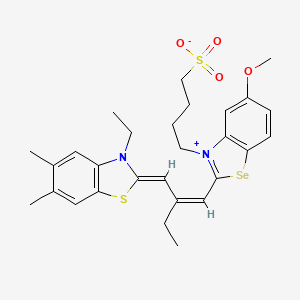
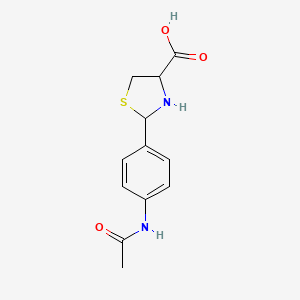
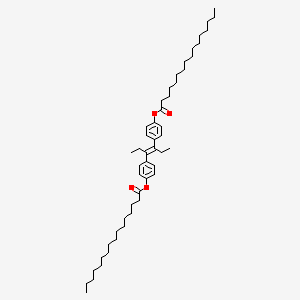
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)

![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
